tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate
Overview
Description
Scientific Research Applications
- Hydrazine derivatives are often used as building blocks in the synthesis of various organic compounds .
- They are synthesized in the laboratory by heating substituted hydrazides or hydrazines with corresponding aldehydes or ketones in different organic solvents such as ethanol, methanol, butanol, tetrahydrofuran, etc .
- Hydrazine derivatives have wide applications in the pharmaceutical industry .
- They are found to be useful synthons for various heterocyclic five, six or seven-membered rings with one or more heteroatoms that exhibit great biological and pharmacological applications .
- Hydrazone chemicals, a type of hydrazine derivative, have a unique biologic action and excellent coordination ability, making them hot topics in pharmaceutical research .
- Hydrazine derivatives are used as chemical preservers for plants .
- They are also used in the manufacture of biodegradable pesticides and herbicides .
Organic Synthesis
Pharmaceuticals
Agriculture
Polymers and Glues
Water Treatment
Propellants and Explosives
- The pronounced reducing properties of hydrazine are used to reduce actinoids (U, Np, Pu) and stabilize them in lower oxidation states .
- Hydrazine and its derivatives are used for the synthesis of various molecules with biological activity .
- This includes the synthesis of hydrazides and their heterocyclic derivatives via moiety transformation .
- These molecules have applications in microbiology, pain treatment, antioxidant therapy, and antimalarial tactics .
- Hydrazones, a type of hydrazine derivative, have various synthetic routes and show antibacterial, antifungal, and antiviral potentials .
- They are important intermediates for the synthesis of heterocyclic compounds .
Actinoids Chemistry
Synthesis of Molecules with Biological Activity
Medicinal Chemistry
Rocket Propulsion
Manufacture of Foamed Plastics
Biodegradable Pesticides and Herbicides
properties
IUPAC Name |
tert-butyl N-[(Z)-(1-amino-2-phenoxyethylidene)amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-15-11(14)9-18-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZIRKJHGWHHKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(/COC1=CC=CC=C1)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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